molecular formula C3H7BF3K B1592941 Potassium isopropyltrifluoroborate CAS No. 1041642-13-0

Potassium isopropyltrifluoroborate

Cat. No. B1592941
M. Wt: 149.99 g/mol
InChI Key: CATSGFLKVWWQST-UHFFFAOYSA-N
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Description

Potassium isopropyltrifluoroborate is a significant biomedical product with multifaceted applications in the alleviation of numerous ailments . It functions as a versatile reagent, facilitating the synthesis of intricate organic compounds and pharmaceutical intermediates . It is an organotrifluoroborate that can be used as a reagent in various reactions .


Synthesis Analysis

Potassium isopropyltrifluoroborate can be used in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts . It can also be used to prepare 2-isopropyl-4-methylquinoline by reacting with 4-methylquinoline (lepidine) in the presence of a photocatalyst .


Molecular Structure Analysis

The molecular formula of Potassium isopropyltrifluoroborate is CHBFK . It has an average mass of 149.992 Da and a monoisotopic mass of 150.022995 Da .


Chemical Reactions Analysis

Potassium isopropyltrifluoroborate is used as a reagent in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts . It is also used to prepare 2-isopropyl-4-methylquinoline by reacting with 4-methylquinoline (lepidine) in the presence of a photocatalyst .


Physical And Chemical Properties Analysis

Potassium isopropyltrifluoroborate is a solid with a molecular weight of 149.99 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Agricultural Research

  • Potassium in Agriculture : Research by Römheld and Kirkby (2010) discusses the role of potassium in agriculture, including its presence in soils and plant physiology. This is relevant as potassium isopropyltrifluoroborate could be a source of potassium in such applications. They emphasize the need for more research in potassium's role in plant stress situations and its interplay with micronutrients (Römheld & Kirkby, 2010).

Catalysis and Synthesis

  • Catalytic Hydrogenation of CO2 : Tanaka, Yamashita, and Nozaki (2009) describe using a potassium-based catalyst for the hydrogenation of carbon dioxide, showcasing the role of potassium compounds in catalytic processes. This could suggest potential uses for potassium isopropyltrifluoroborate in similar catalytic scenarios (Tanaka et al., 2009).

  • Suzuki-Miyaura Cross-Coupling Reaction : Research by Molander, Katona, and Machrouhi (2002) discusses the use of potassium alkynyltrifluoroborates in cross-coupling reactions. This highlights the potential of potassium isopropyltrifluoroborate in similar chemical synthesis processes (Molander et al., 2002).

Environmental Applications

  • CO2 Separation Technology : Lee and Kang (2021) studied the use of potassium tetrafluoroborate as a carrier to facilitate the transport of CO2. This research opens avenues for potassium isopropyltrifluoroborate in environmental applications like gas separation technologies (Lee & Kang, 2021).

Chemical Synthesis

  • Functionalized Organotrifluoroborates Synthesis : Molander and Ham (2006) developed methods for preparing potassium bromo- and iodomethyltrifluoroborates. This research provides insights into the synthetic versatility of potassium trifluoroborate compounds, including potassium isopropyltrifluoroborate (Molander & Ham, 2006).

  • Boronic Acid Release in Cross-Coupling : Lennox and Lloyd‐Jones (2012) examined the hydrolysis of potassium organotrifluoroborate to boronic acids, crucial in Suzuki-Miyaura coupling. Their findings are relevant for understanding the behavior of potassium isopropyltrifluoroborate in similar chemical reactions (Lennox & Lloyd‐Jones, 2012).

Electrochemical Synthesis

  • Electrochemical Synthesis of Aryltrifluoroborates : Nascimento et al. (2014) used an electrochemical method to synthesize potassium aryltrifluoroborates, which could be adapted for potassium isopropyltrifluoroborate synthesis (Nascimento et al., 2014).

Safety And Hazards

Potassium isopropyltrifluoroborate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Relevant Papers Potassium isopropyltrifluoroborate has been mentioned in various papers. For instance, it has been used as a reagent in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts . It has also been discussed in the context of the Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .

properties

IUPAC Name

potassium;trifluoro(propan-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BF3.K/c1-3(2)4(5,6)7;/h3H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATSGFLKVWWQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635714
Record name Potassium trifluoro(propan-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium isopropyltrifluoroborate

CAS RN

1041642-13-0
Record name Potassium trifluoro(propan-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium isopropyltrifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
GA Molander, DL Sandrock - Current opinion in drug discovery & …, 2009 - ncbi.nlm.nih.gov
… When these conditions were applied to secondary acyclic derivatives, such as potassium isopropyltrifluoroborate, a β-hydride elimination and subsequent isomerization occurred to …
Number of citations: 125 www.ncbi.nlm.nih.gov
EH Thibodeaux - 2020 - digitalcommons.winthrop.edu
… Optimization studies using the reaction of potassium isopropyltrifluoroborate with benzalaniline revealed that the photocatalyst 9-mesityl-10-methylacridinium tetrafluoroborate (Mes-Acr-…
Number of citations: 0 digitalcommons.winthrop.edu
JW Barrett, EH Thibodeaux, MA Quetel, EJ Walters - 2021 - digitalcommons.winthrop.edu
… In the past, our group has employed a potassium isopropyltrifluoroborate for model reactions, but we desired to expand our BF 3 K scope to see the effects of variation in the alkyl group …
Number of citations: 2 digitalcommons.winthrop.edu
EH Thibodeaux, B Ciesa, MA Merrill - 2019 - digitalcommons.winthrop.edu
… Thus, a dichloromethane solution of potassium isopropyltrifluoroborate and variously substituted benzalanilines, when irradiated with blue LEDs in the presence of Mes-Acr-Me under …
Number of citations: 0 digitalcommons.winthrop.edu
H Yan, ZW Hou, HC Xu - Angewandte Chemie, 2019 - Wiley Online Library
… 8a We began our study by optimizing the photoelectrochemical conditions for the alkylation of lepidine (1) with potassium isopropyltrifluoroborate 2 (Table 1). The electrolysis was …
Number of citations: 207 onlinelibrary.wiley.com
T Hardwick, N Ahmed - ACS Sustainable Chemistry & …, 2021 - ACS Publications
… Electrolysis with the assistance of light from a 20 W LED (blue) was initially applied to the alkylation of lepidine with potassium isopropyltrifluoroborate in an undivided cell that used a Pt …
Number of citations: 24 pubs.acs.org
M Moir, JJ Danon, TA Reekie… - Expert opinion on drug …, 2019 - Taylor & Francis
Introduction: Late-stage functionalization (LSF) can introduce important chemical groups in the very last steps of the synthesis. LSF has the potential to speed up the preparation of novel …
Number of citations: 145 www.tandfonline.com
J Amani, GA Molander - The Journal of Organic Chemistry, 2017 - ACS Publications
… Then a solution of a desired additive, potassium isopropyltrifluoroborate, hydrocinnamoyl chloride, and photocatalyst 1 in a desired solvent was added to each vial. The vials were …
Number of citations: 66 pubs.acs.org
N Borlinghaus, B Schönfeld, S Heitz… - The Journal of …, 2021 - ACS Publications
Compressed tablets containing a mixture of a photocatalyst, a nickel catalyst, an inorganic base, and an inert excipient are employed as a fast, safe, and user-friendly chemical delivery …
Number of citations: 4 pubs.acs.org
IO Omari - 2020 - dspace.library.uvic.ca
… the hydrolysis of potassium isopropyltrifluoroborate in THF/… for the hydrolysis of potassium isopropyltrifluoroborate in THF/… for the hydrolysis of potassium isopropyltrifluoroborate in THF/…
Number of citations: 2 dspace.library.uvic.ca

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